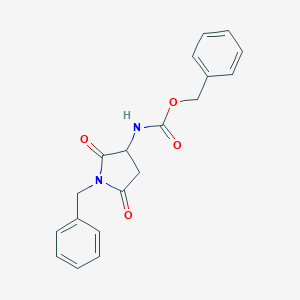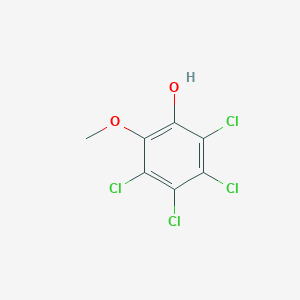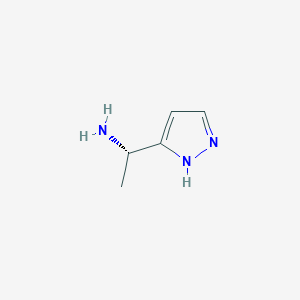
2-Fluoro-3-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BAY-X-1005 involves the preparation of α-Cyclopentyl-4-(2-quinolinylmethoxy)-®-benzeneacetic acid. The synthetic route typically includes the following steps:
Formation of the quinoline derivative: This involves the reaction of 2-chloromethylquinoline with phenol in the presence of a base to form 2-quinolinylmethoxyphenol.
Cyclopentylation: The quinoline derivative is then reacted with cyclopentyl bromide in the presence of a base to form the cyclopentyl derivative.
Industrial Production Methods
Industrial production of BAY-X-1005 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain the quality and consistency required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
BAY-X-1005 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
BAY-X-1005 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of leukotriene synthesis and the role of FLAP in this process.
Biology: Investigated for its effects on leukocyte function and inflammatory responses.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as asthma, allergic rhinitis, and atherosclerosis.
Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in pharmacological studies
Mechanism of Action
BAY-X-1005 exerts its effects by binding to the 5-lipoxygenase activating protein (FLAP). This binding inhibits the translocation of 5-lipoxygenase (5-LOX) from the cytosol to the membrane, thereby preventing the synthesis of leukotrienes B4 and C4. The inhibition of leukotriene synthesis reduces inflammation and allergic responses .
Comparison with Similar Compounds
Similar Compounds
MK-886: Another FLAP inhibitor with similar mechanisms of action.
Zileuton: A direct 5-LOX inhibitor that also reduces leukotriene synthesis.
Montelukast: A leukotriene receptor antagonist that blocks the effects of leukotrienes.
Uniqueness
BAY-X-1005 is unique in its selective inhibition of FLAP, which specifically targets the synthesis of leukotrienes B4 and C4. This selective inhibition provides a targeted approach to reducing inflammation without affecting other pathways, making it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
2-fluoro-3-nitrobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCVWZUYSBZIKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632615 |
Source


|
| Record name | 2-Fluoro-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214328-20-7 |
Source


|
| Record name | 2-Fluoro-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
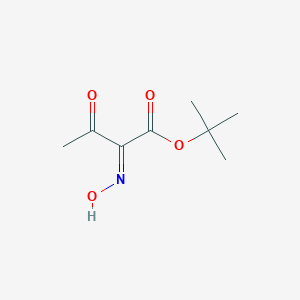
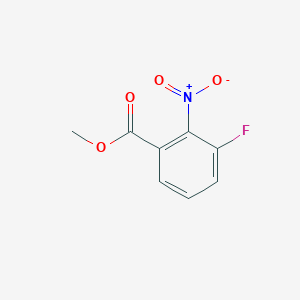
![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)
![3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one](/img/structure/B36881.png)
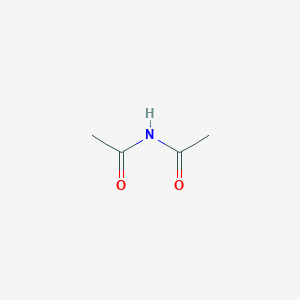

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B36912.png)
